molecular formula C30H36N2O6 B15033730 5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15033730
M. Wt: 520.6 g/mol
InChI Key: QMPRULFKCPTXTF-BYCLXTJYSA-N
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Description

5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, hydroxy, and benzoyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: The allyloxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its functional groups could enable binding to specific targets, making it useful in drug discovery and development.

Medicine

In medicine, 5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one could be investigated for its therapeutic potential. Its structure suggests it may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industry, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes. Its unique properties may offer advantages in specific applications, such as improved performance or reduced environmental impact.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the allyloxy, hydroxy, benzoyl, and morpholinyl groups in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C30H36N2O6

Molecular Weight

520.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H36N2O6/c1-4-16-37-23-8-6-22(7-9-23)27-26(28(33)25-11-10-24(20-21(25)3)38-17-5-2)29(34)30(35)32(27)13-12-31-14-18-36-19-15-31/h4,6-11,20,27,33H,1,5,12-19H2,2-3H3/b28-26+

InChI Key

QMPRULFKCPTXTF-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)O)C

Origin of Product

United States

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